molecular formula C7H4ClFO2 B1320049 4-Fluoro-2-hydroxybenzoyl chloride CAS No. 57976-99-5

4-Fluoro-2-hydroxybenzoyl chloride

Cat. No.: B1320049
CAS No.: 57976-99-5
M. Wt: 174.55 g/mol
InChI Key: SJDBLQBTGDUWEB-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a hydroxyl group at the second position and a fluorine atom at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Fluoro-2-hydroxybenzoyl chloride typically involves the reaction of 4-fluoro-2-hydroxybenzoic acid with thionyl chloride. The reaction is carried out by adding 4-fluoro-2-hydroxybenzoic acid, a benzene solvent, and N,N-dimethylformamide as a co-solvent into a container. The mixture is heated to 30-65°C while stirring, and thionyl chloride is added slowly over 0.5 to 1 hour. The reaction is then allowed to proceed at 30-65°C for 2 to 5 hours .

Industrial Production Methods: In industrial settings, the preparation method is similar but optimized for higher yields and purity. The reaction mixture is often subjected to distillation under reduced pressure to recover solvents and purify the product. This method ensures the production of high-purity this compound without the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-hydroxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-hydroxybenzoyl chloride is unique due to the presence of both a hydroxyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

4-fluoro-2-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDBLQBTGDUWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594134
Record name 4-Fluoro-2-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57976-99-5
Record name 4-Fluoro-2-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-fluoro-2-hydroxy-benzoic acid (15 g, 96.1 mmol) in heptane (190 mL) was treated with thionyl chloride (21 mL, 288 mmol) in a dropwise manner over 30 min. A drop of N,N-dimethylformamide was added and the solution was heated for 4 h at 60° C. The excess thionyl chloride was distilled off under reduced pressure. The remaining solution was cooled to room temperature, filtered, and concentrated to give 4-fluoro-2-hydroxy-benzoyl chloride as a pale yellow crystalline solid (14.2 g, 85%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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